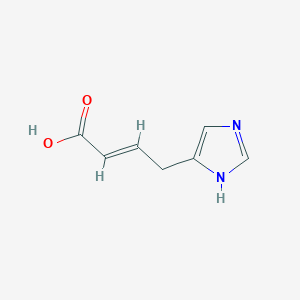

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid is a compound that features an imidazole ring attached to a butenoic acid chain. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable subject for research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid typically involves the formation of the imidazole ring followed by the attachment of the butenoic acid chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines . These methods are efficient and can be adapted for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolones.

Reduction: The double bond in the butenoic acid chain can be reduced to form butanoic acid derivatives.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Catalytic HBr and DMSO are commonly used for the oxidation of imidazoles.

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

Oxidation: Imidazolones

Reduction: Butanoic acid derivatives

Substitution: Various substituted imidazoles

Applications De Recherche Scientifique

(2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and other biochemical pathways. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparaison Avec Des Composés Similaires

Imidazole: The parent compound with a simpler structure.

Histidine: An amino acid with an imidazole side chain.

Metronidazole: An antimicrobial agent containing an imidazole ring.

This article provides a comprehensive overview of (2E)-4-(1H-Imidazol-4-YL)but-2-enoic acid, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

The compound (2E)-4-(1H-imidazol-4-yl)but-2-enoic acid , also known as urocanic acid , has garnered attention for its potential biological activities, particularly in the realms of immunology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

Chemical Formula : C6H6N2O

Molecular Weight : 138.124 g/mol

IUPAC Name : (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid

Urocanic acid is an imidazole derivative that plays a role in various biological processes, including the regulation of immune responses and potential antiviral activity.

1. Immunomodulatory Effects

Urocanic acid has been shown to possess immunomodulatory properties. It is involved in the regulation of T-cell responses and has been implicated in the modulation of skin immune responses. Studies indicate that urocanic acid can influence the activity of dendritic cells and T-cells, which are crucial for adaptive immunity.

Table 1: Immunomodulatory Effects of Urocanic Acid

2. Antiviral Activity

Recent studies have explored the antiviral potential of urocanic acid, particularly against HIV-1. The compound has demonstrated inhibitory effects on HIV integrase, suggesting a mechanism by which it may prevent viral replication.

Table 2: Antiviral Activity Against HIV-1

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Urocanic Acid | 40 | 550 | 13.75 |

The selectivity index indicates that urocanic acid exhibits low cytotoxicity while effectively inhibiting viral replication, making it a candidate for further development as an antiviral agent .

The mechanism by which urocanic acid exerts its effects involves multiple pathways:

- Nrf2 Activation : Urocanic acid activates the Nrf2 pathway, which is crucial for antioxidant defense and cellular protection against oxidative stress.

- NF-kB Inhibition : It inhibits NF-kB signaling, reducing pro-inflammatory cytokine production and thus modulating inflammatory responses .

Case Study 1: Urocanic Acid in Skin Health

A clinical trial investigated the effects of topical application of urocanic acid on patients with UV-induced skin damage. Results showed a significant reduction in erythema and inflammation, supporting its role as a protective agent against UV radiation.

Case Study 2: Antiviral Properties in vitro

In vitro studies assessed the efficacy of urocanic acid against HIV-1 in human cell lines. The results indicated a dose-dependent inhibition of viral replication, with significant effects observed at concentrations below cytotoxic levels.

Propriétés

Formule moléculaire |

C7H8N2O2 |

|---|---|

Poids moléculaire |

152.15 g/mol |

Nom IUPAC |

(E)-4-(1H-imidazol-5-yl)but-2-enoic acid |

InChI |

InChI=1S/C7H8N2O2/c10-7(11)3-1-2-6-4-8-5-9-6/h1,3-5H,2H2,(H,8,9)(H,10,11)/b3-1+ |

Clé InChI |

MXSQSIOULZCQTD-HNQUOIGGSA-N |

SMILES isomérique |

C1=C(NC=N1)C/C=C/C(=O)O |

SMILES canonique |

C1=C(NC=N1)CC=CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.